molecular formula C19H15ClN2O2S2 B2680689 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide CAS No. 303055-91-6

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide

Cat. No. B2680689
CAS RN: 303055-91-6
M. Wt: 402.91
InChI Key: KAQWQGGFUOJKTR-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C19H15ClN2O2S2 and its molecular weight is 402.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that 4-thiazolidinone compounds demonstrated appreciable anti-inflammatory/potential wound healing effects, highlighting their potential as treatments for tissue damage and infections. These compounds have been tested against various bacterial and fungal species, showing good to moderate activity, which suggests their utility in developing new antimicrobial agents (Incerti et al., 2018).

Anticancer Activity

Several thiazolidinone derivatives have been evaluated for their anticancer properties. Novel thiazolidinones with benzothiazole moiety have undergone antitumor screening, revealing significant activity against various cancer cell lines. These findings indicate the potential of thiazolidinone derivatives in cancer therapy, with certain compounds exhibiting notable efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Anticonvulsant and Sedative-Hypnotic Activity

Research on thiazolidinone derivatives has also uncovered their anticonvulsant and sedative-hypnotic activities. A study focusing on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives found that some compounds displayed considerable anticonvulsant activity in models of electroshock and chemically induced seizures. These findings suggest the potential of thiazolidinones in developing new treatments for neurological disorders (Faizi et al., 2017).

Anti-inflammatory and Wound Healing Effects

The anti-inflammatory and potential wound healing effects of thiazolidinone derivatives have been highlighted in studies, showing their effectiveness in affecting the inflammatory/oxidative process. These compounds could play a significant role in treatments aimed at reducing inflammation and promoting wound healing, making them valuable in medical research and therapy development (Incerti et al., 2018).

Enzyme Inhibition

Thiazolidinone derivatives have been investigated for their ability to inhibit various enzymes, including matrix metalloproteinases (MMPs) involved in tissue damage and disease processes. By targeting these enzymes, thiazolidinone compounds offer a pathway for developing therapeutic agents for diseases characterized by excessive enzyme activity (Incerti et al., 2018).

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S2/c20-14-6-8-15(9-7-14)21-17(23)10-11-22-18(24)16(26-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQWQGGFUOJKTR-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-chlorophenyl)propanamide

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